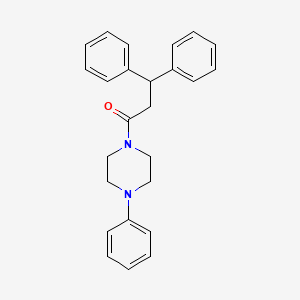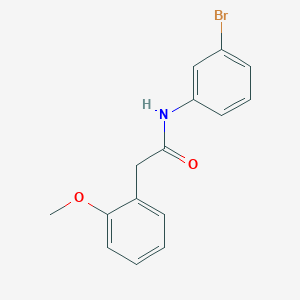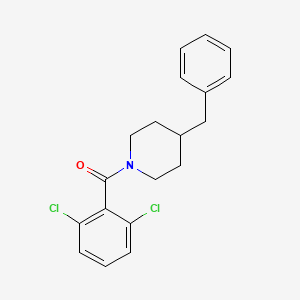![molecular formula C25H27N5O2 B11178896 4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B11178896.png)
4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-anilinoquinazoline with 4-(4-methoxyphenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the anilino and piperazino moieties.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced forms of the original compound.
Scientific Research Applications
4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may act as an inhibitor of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-(4-substituted-anilino)quinoline derivatives: These compounds share a similar quinoline core and have been studied for their anticancer properties.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine moiety and have shown potential as alpha1-adrenergic receptor antagonists.
Uniqueness
4-anilino-2-[4-(4-methoxyphenyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C25H27N5O2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-anilino-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H27N5O2/c1-32-20-12-10-19(11-13-20)29-14-16-30(17-15-29)25-27-21-8-5-9-22(31)23(21)24(28-25)26-18-6-3-2-4-7-18/h2-4,6-7,10-13H,5,8-9,14-17H2,1H3,(H,26,27,28) |
InChI Key |
BUOISPCEZVVUCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(C(=O)CCC4)C(=N3)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(4-nitrophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11178814.png)
![1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate](/img/structure/B11178816.png)
![4-[(2-methylpropanoyl)amino]-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11178829.png)
![2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide](/img/structure/B11178834.png)
![6-(4-chlorophenyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11178837.png)
![2-(2-methoxyphenyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11178841.png)
![2-(4-fluorophenyl)-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11178860.png)
![3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11178861.png)
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11178890.png)
![[2-[(4-iodophenyl)carbamoyl]phenyl] Acetate](/img/structure/B11178895.png)

![7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11178901.png)


